1,3,5,6-Tetrahydroxyandrostan-17-one

Beschreibung

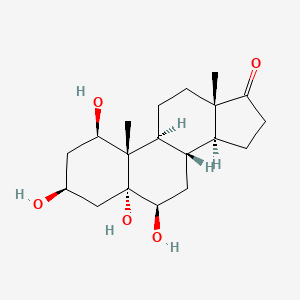

Structure

3D Structure

Eigenschaften

CAS-Nummer |

90134-60-4 |

|---|---|

Molekularformel |

C19H30O5 |

Molekulargewicht |

338.4 g/mol |

IUPAC-Name |

(1R,3S,5R,6R,8R,9S,10S,13S,14S)-1,3,5,6-tetrahydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-one |

InChI |

InChI=1S/C19H30O5/c1-17-6-5-13-11(12(17)3-4-14(17)21)8-16(23)19(24)9-10(20)7-15(22)18(13,19)2/h10-13,15-16,20,22-24H,3-9H2,1-2H3/t10-,11-,12-,13-,15+,16+,17-,18-,19-/m0/s1 |

InChI-Schlüssel |

ONHQGXIEYFYVDF-MESRZZFMSA-N |

SMILES |

CC12CCC3C(C1CCC2=O)CC(C4(C3(C(CC(C4)O)O)C)O)O |

Isomerische SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)C[C@H]([C@@]4([C@@]3([C@@H](C[C@@H](C4)O)O)C)O)O |

Kanonische SMILES |

CC12CCC3C(C1CCC2=O)CC(C4(C3(C(CC(C4)O)O)C)O)O |

Synonyme |

1 beta,3 beta,5,6 beta-tetrahydroxy-5 alpha-androstan-17-one 1,3,5,6-tetrahydroxyandrostan-17-one 1,3,5,6-THAO |

Herkunft des Produkts |

United States |

Natural Occurrence and Isolation Methodologies of 1,3,5,6 Tetrahydroxyandrostan 17 One

The journey of 1,3,5,6-Tetrahydroxyandrostan-17-one from a component within a living organism to a purified compound for study is a multi-step process involving careful extraction and chromatographic separation. Its presence has been identified in specific marine and suggested in plant species, each requiring tailored isolation techniques.

Discovery and Distribution in Biological Sources

The initial discovery and isolation of this compound were reported from the soft coral Sarcophyton glaucum. britannica.comnih.gov This marine invertebrate, commonly known as the toadstool leather coral, is a rich source of diverse secondary metabolites, including a variety of polyhydroxylated steroids. nih.govwikipedia.org The identification of this specific androstan-17-one (B1248925) derivative within S. glaucum highlighted the chemical diversity of marine organisms and their potential as a source for novel steroid compounds. britannica.comnih.gov Research into the chemical constituents of various species of the genus Sarcophyton has led to the isolation of numerous steroids, often characterized by multiple hydroxyl groups. nih.govmdpi.com

While the provided outline suggests the presence of this compound in Cucumis melo (melon), a comprehensive review of scientific literature does not appear to confirm the isolation of this specific compound from this plant species. In fact, some phytochemical screenings of Cucumis melo fruits have reported the absence of detectable levels of steroids using general methods. researchgate.net However, the Cucurbitaceae family, to which melons belong, is known to produce other classes of terpenoid compounds, and various other plant species are well-documented sources of polyhydroxylated steroids, such as steroidal saponins (B1172615) and ecdysteroids. researchgate.netnih.govnih.govnih.gov The isolation of these related compounds from plant matter provides a general framework for how one might approach the extraction and purification of a polyhydroxylated steroid like this compound from a plant matrix.

Extraction and Primary Purification Techniques from Complex Natural Matrices

The isolation of this compound from its natural sources is a meticulous process that begins with extraction to separate the compound from the bulk biomass, followed by chromatographic techniques to purify it from other co-extracted molecules.

The initial step in isolating steroids from natural sources involves solvent extraction. The choice of solvent is crucial and is dictated by the polarity of the target compound. For polyhydroxylated steroids, which are relatively polar, a common approach is to use a sequence of solvents with increasing polarity. researchgate.net

In the case of its isolation from the soft coral Sarcophyton glaucum, a typical procedure involves an initial extraction with a polar solvent like methanol (B129727) or acetone (B3395972) to draw out a wide range of compounds from the freeze-dried and homogenized tissue. nih.govnih.gov This crude extract is then subjected to liquid-liquid partitioning, a method that separates compounds based on their differential solubility in two immiscible liquids. libretexts.org For instance, the acetone extract of Sarcophyton species has been partitioned between diethyl ether (Et2O) and water (H2O). nih.gov This step helps to separate the more lipophilic compounds into the organic layer, while highly polar substances remain in the aqueous layer.

For plant materials, the general approach is similar. The dried and powdered plant material is typically extracted with an organic solvent. nih.gov The selection of the solvent system is critical; for instance, a study on Cucumis melo seed kernels used a sequential extraction with hexane (B92381), dichloromethane, ethanol, and water to separate compounds based on polarity. nih.gov

A general protocol for the extraction of steroids from solid matrices is outlined in the table below:

| Step | Procedure | Purpose |

| 1. Sample Preparation | The biological material (e.g., freeze-dried soft coral or dried plant matter) is ground into a fine powder. | To increase the surface area for efficient solvent penetration. |

| 2. Initial Extraction | The powdered sample is exhaustively extracted with a polar organic solvent such as methanol or acetone. | To dissolve a broad spectrum of secondary metabolites, including polyhydroxylated steroids. |

| 3. Solvent Partitioning | The resulting crude extract is concentrated and then partitioned between two immiscible solvents, such as diethyl ether and water or n-hexane and aqueous methanol. | To achieve a preliminary separation of compounds based on their polarity, thereby reducing the complexity of the extract. |

| 4. Fraction Collection | The different solvent layers (fractions) are collected separately for further purification. | To isolate the fraction most likely to contain the target compound. |

Following solvent extraction and partitioning, the resulting fractions are still complex mixtures that require further purification. Column chromatography is a fundamental technique used for the preparative separation of compounds from these enriched fractions. britannica.com

For the purification of polyhydroxylated steroids from soft corals, silica (B1680970) gel column chromatography is frequently employed. nih.govnih.gov The extract is loaded onto a column packed with silica gel, and a mobile phase (a solvent or a mixture of solvents) is passed through the column. Compounds separate based on their affinity for the stationary phase (silica gel) versus the mobile phase. By gradually increasing the polarity of the mobile phase (gradient elution), compounds are eluted in order of increasing polarity.

Further purification is often achieved using more advanced chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), which offers higher resolution and efficiency. nih.gov Reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., methanol-water), is particularly effective for separating steroids. nih.gov

The table below summarizes the initial chromatographic strategies:

| Technique | Stationary Phase | Mobile Phase Principle | Application in Steroid Isolation |

| Silica Gel Column Chromatography | Silica Gel (polar) | A non-polar solvent system is used initially, with a gradual increase in polarity (e.g., from hexane to ethyl acetate). | To separate the crude extract into fractions of decreasing polarity. Polar compounds like polyhydroxylated steroids are retained longer on the column. |

| Sephadex LH-20 Chromatography | Cross-linked dextran (B179266) gel | Isocratic elution with a solvent like methanol. | To separate compounds based on molecular size and polarity. It is effective in removing pigments and other high molecular weight impurities. nih.gov |

| Reversed-Phase HPLC | C18-bonded silica (non-polar) | A polar mobile phase, such as a methanol-water or acetonitrile-water gradient. | For the final purification of individual steroids, providing high resolution and yielding pure compounds. nih.govnih.gov |

Through a combination of these extraction and chromatographic methods, this compound can be isolated from its natural sources in a pure form, allowing for its structural elucidation and further scientific investigation.

Structural Elucidation and Stereochemical Characterization of 1,3,5,6 Tetrahydroxyandrostan 17 One

Advanced Spectroscopic Techniques for Definitive Structural Assignment

The combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) stands as the cornerstone for the structural elucidation of novel steroid compounds. tbzmed.ac.irrsc.org These techniques, when used in concert, provide complementary information that allows for a comprehensive and unambiguous determination of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for defining the carbon-hydrogen framework of a molecule and the relative stereochemistry of its chiral centers. For a molecule like 1,3,5,6-Tetrahydroxyandrostan-17-one, a suite of 1D and 2D NMR experiments is essential. rsc.org

One-dimensional NMR provides fundamental information about the chemical environment of each proton and carbon atom in the molecule.

¹H-NMR (Proton NMR): The ¹H-NMR spectrum would reveal the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants of the protons. The protons attached to carbons bearing hydroxyl groups (C1, C3, and C6) would resonate at characteristic downfield shifts. The angular methyl protons (C18 and C19) would appear as sharp singlets, providing key reference points in the spectrum. The integration of the signals would confirm the number of protons in each environment.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would indicate the number of unique carbon atoms. The carbonyl carbon at C-17 would be readily identifiable by its significant downfield chemical shift (typically >200 ppm). Carbons bonded to hydroxyl groups (C1, C3, C5, and C6) would also exhibit characteristic downfield shifts compared to unsubstituted carbons.

Representative ¹H and ¹³C NMR Data for a Polyhydroxylated Androstane (B1237026) Skeleton

Interactive Data Table: Predicted NMR Chemical Shifts (ppm) for a Tetrahydroxyandrostan-17-one Structure

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| C-1 | ~3.5 - 4.0 | ~70 - 75 |

| C-3 | ~3.6 - 4.1 | ~68 - 73 |

| C-5 | - | ~75 - 80 |

| C-6 | ~3.8 - 4.3 | ~72 - 77 |

| C-17 | - | >210 |

| C-18 (CH₃) | ~0.8 - 1.0 | ~15 - 20 |

| C-19 (CH₃) | ~1.0 - 1.2 | ~18 - 23 |

Note: These are predicted values based on general steroid NMR data and may vary depending on the exact stereochemistry and solvent used.

2D NMR experiments are crucial for assembling the molecular puzzle by establishing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) spin-spin couplings, revealing which protons are adjacent to each other. This is instrumental in tracing the connectivity of the steroid rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates each proton with the carbon atom to which it is directly attached. This allows for the unambiguous assignment of carbon signals based on their attached, and often more easily assigned, protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, irrespective of whether they are connected through bonds. This is the primary method for determining the stereochemistry of the molecule. For example, spatial correlations between the angular methyl groups and specific axial or equatorial protons on the steroid rings would help to define the A/B and C/D ring junctions and the orientation of the hydroxyl substituents.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight and molecular formula of a compound and offers insights into its structure through fragmentation patterns. tbzmed.ac.irrsc.orgnih.gov

HRMS is used to determine the exact mass of the parent ion with high precision. rsc.org This allows for the calculation of the molecular formula, confirming the presence of 19 carbons, 30 hydrogens, and 5 oxygens for this compound (C₁₉H₃₀O₅). The fragmentation pattern observed in the HRMS spectrum would show characteristic losses of water molecules (H₂O) from the hydroxylated steroid core, which is a hallmark of such compounds.

Representative HRMS Data for a Tetrahydroxyandrostan-17-one

Interactive Data Table: Expected HRMS Fragmentation

| Ion | Description |

| [M+H]⁺ | Protonated molecular ion |

| [M-H₂O+H]⁺ | Loss of one water molecule |

| [M-2H₂O+H]⁺ | Loss of two water molecules |

| [M-3H₂O+H]⁺ | Loss of three water molecules |

| [M-4H₂O+H]⁺ | Loss of four water molecules |

Due to the low volatility of polyhydroxylated steroids, direct analysis by GC-MS is often challenging. nih.govnih.gov Therefore, chemical derivatization is typically employed to convert the hydroxyl groups into more volatile and thermally stable ethers, most commonly trimethylsilyl (B98337) (TMS) ethers. mdpi.com

The GC separates the derivatized steroid from other components in a mixture, and the MS provides a mass spectrum of the derivative. The mass spectrum of the TMS derivative of this compound would show a characteristic molecular ion and fragmentation patterns involving the loss of TMS groups and water, providing further structural confirmation. mdpi.comoup.com This technique is particularly powerful for steroid profiling in biological samples. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique for identifying the various functional groups present within a molecule. The IR spectrum of this compound, isolated from the soft coral Sarcophyton glaucum, exhibits characteristic absorption bands that confirm the presence of its key structural features. nih.gov

A broad absorption band in the region of 3400 cm⁻¹ is indicative of the O-H stretching vibrations of the multiple hydroxyl (-OH) groups. The presence of a strong absorption peak around 1740 cm⁻¹ corresponds to the C=O stretching vibration of the ketone functional group located at the C-17 position on the androstane skeleton. Further analysis of the fingerprint region provides additional structural information.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 | O-H stretch | Hydroxyl groups |

| ~1740 | C=O stretch | 17-Ketone |

This table presents the key IR absorption bands for this compound and their corresponding functional group assignments based on established spectroscopic correlations.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, particularly those involving chromophores. For this compound, the key chromophore is the carbonyl group of the ketone at C-17.

The UV-Vis spectrum of this compound typically shows a weak absorption maximum (λmax) around 280-300 nm. This absorption is characteristic of the n → π* (n-to-pi-star) electronic transition of the saturated ketone. The low molar absorptivity (ε) of this transition is consistent with the nature of the chromophore. The absence of any significant absorption at shorter wavelengths (around 210-250 nm) confirms the lack of conjugated double bonds within the steroidal nucleus.

| λmax (nm) | Molar Absorptivity (ε) | Electronic Transition | Chromophore |

| ~280-300 | Low | n → π* | 17-Ketone |

This table summarizes the characteristic UV-Vis absorption data for this compound, highlighting the electronic transition of the ketone chromophore.

Stereochemical Assignment through Spectroscopic Analysis and Comparative Data

The determination of the specific stereochemistry of this compound, specifically the 1β, 3β, 5α, and 6β configuration, is achieved through a detailed analysis of its spectroscopic data, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, and by comparison with known related steroid compounds. nih.gov

The structure of the compound isolated from Sarcophyton glaucum was elucidated by comparing its spectral data with those of known 1β,3β,5α,6β-tetrahydroxysterols. nih.gov The stereochemistry was further confirmed through the chemical synthesis of 1β,3β,5α,6β-tetrahydroxy-5α-androstan-17-one starting from 1β,3β-dihydroxy-5,16-pregnadien-20-one. nih.gov This synthetic pathway provided a reference compound with a known stereochemical configuration, allowing for direct comparison and confirmation of the natural product's structure.

X-ray Crystallography for Solid-State Structural Confirmation (if applicable)

Biosynthetic Pathways and Metabolic Transformations of 1,3,5,6 Tetrahydroxyandrostan 17 One

Precursor Identification within General Steroidogenesis Pathways

All steroid hormones in vertebrates are derived from cholesterol. nih.govnumberanalytics.comnih.gov The biosynthesis of androstane-type steroids, which form the backbone of 1,3,5,6-Tetrahydroxyandrostan-17-one, is a multi-step process occurring in tissues like the adrenal glands and gonads. nih.govdtu.dk

The initial and rate-limiting step is the conversion of cholesterol to pregnenolone (B344588), a reaction catalyzed by the mitochondrial enzyme Cytochrome P450 side-chain cleavage (P450scc), also known as CYP11A1. nih.govnumberanalytics.comnih.gov From pregnenolone, two main pathways can lead to the formation of C19 androstane (B1237026) precursors:

The Δ⁵ Pathway: Pregnenolone is hydroxylated at the C17 position by CYP17A1 (17α-hydroxylase) to form 17α-hydroxypregnenolone. Subsequently, the same enzyme, exhibiting 17,20-lyase activity, cleaves the side chain to produce dehydroepiandrosterone (B1670201) (DHEA). nih.govresearchgate.net

The Δ⁴ Pathway: Pregnenolone is first converted to progesterone (B1679170) by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). oup.comfrontiersin.org Progesterone is then hydroxylated by CYP17A1 to 17α-hydroxyprogesterone, which is subsequently converted to androstenedione (B190577) by the lyase activity of CYP17A1. nih.govnih.gov

Androstenedione and DHEA are the principal C19 steroid precursors. mdpi.com Given that this compound has a ketone group at C-17, androstenedione is the most direct and likely precursor to the core androstane-17-one structure before the extensive hydroxylations occur.

Table 1: Key Precursors in Androstane Biosynthesis

| Precursor | Originating Molecule | Key Converting Enzyme(s) | Resulting Product |

| Cholesterol | - | CYP11A1 (P450scc) | Pregnenolone |

| Pregnenolone | Cholesterol | 3β-HSD | Progesterone |

| Progesterone | Pregnenolone | CYP17A1 | Androstenedione |

| Pregnenolone | Cholesterol | CYP17A1 | Dehydroepiandrosterone (DHEA) |

| DHEA | Pregnenolone | 3β-HSD | Androstenedione |

Enzymatic Hydroxylation and Oxidation Mechanisms Leading to Tetrahydroxylation

The conversion of a precursor like androstenedione into this compound requires four separate hydroxylation reactions. These reactions are typically catalyzed by monooxygenases, particularly from the Cytochrome P450 (CYP) superfamily. nih.govnih.gov The specific hydroxylation at positions 1, 5, and 6 is uncommon in primary human steroidogenesis but is well-documented in microbial steroid transformations and as secondary metabolic pathways in vertebrates. nih.govdavidmoore.org.ukmdpi.com

Cytochrome P450 enzymes are a large family of heme-containing proteins that catalyze the oxidation of organic substances. nih.govyoutube.com In steroidogenesis, they are responsible for most hydroxylations. nih.govnih.gov

CYP11A1 (P450scc): Its primary role is the initial side-chain cleavage of cholesterol to form pregnenolone and it is not typically involved in subsequent ring hydroxylations. nih.govnumberanalytics.com

CYP17A1 (17α-hydroxylase/17,20-lyase): This enzyme is crucial for creating the C19 steroid scaffold by acting on C21 precursors but does not perform the ring hydroxylations seen in the final compound. nih.govnih.gov

CYP21A2 (21-hydroxylase): This enzyme is central to the synthesis of glucocorticoids and mineralocorticoids by hydroxylating the C21 position and is not involved in modifying the androstane A or B rings. nih.govnih.gov

While the canonical steroidogenic P450s are not responsible for the specific hydroxylation pattern of this compound, other CYP enzymes are known to perform such reactions:

6β-hydroxylation: This is a known metabolic pathway for testosterone (B1683101) and other androgens in the liver, often catalyzed by members of the CYP3A family, such as CYP3A4. capes.gov.br

1α/1β and other hydroxylations: Various bacterial and fungal P450s have demonstrated the ability to hydroxylate the steroid nucleus at numerous positions, including 1α, 2α, 2β, 6β, 7β, 11β, and 16α. nih.govjst.go.jpresearchgate.net The formation of the 1, 5, and 6-hydroxy groups likely relies on microbial P450s or less common vertebrate metabolic P450s that detoxify xenobiotics and endogenous compounds. Structural modifications like hydroxylation increase the polarity of hydrophobic steroid molecules. nih.gov

Hydroxysteroid dehydrogenases (HSDs) are a class of enzymes that catalyze the reversible oxidation and reduction of hydroxyl/keto groups on the steroid nucleus. oup.comwikipedia.org

3β-HSD: This enzyme is essential for converting Δ⁵-3β-hydroxy steroids (like pregnenolone and DHEA) into Δ⁴-3-keto steroids (like progesterone and androstenedione), a critical step in the formation of most active steroid hormones. oup.comfrontiersin.org

17β-HSD: This family of enzymes interconverts the 17-hydroxyl and 17-keto groups. For example, 17β-HSD converts androstenedione to testosterone. nih.gov Since the final compound has a 17-keto group, a 17β-HSD could have acted on a 17β-hydroxy precursor, or the ketone group from the androstenedione precursor was retained throughout the biosynthetic process.

3α-HSD: These enzymes are typically involved in steroid inactivation, converting potent androgens into weaker metabolites. oup.com

The 3-hydroxy group in this compound could potentially be formed by the reduction of a 3-keto group by an HSD, or introduced directly by a P450 hydroxylase. Given the presence of hydroxyl groups at other positions, direct hydroxylation by P450 enzymes is a more probable mechanism for all four additions.

Biotransformation and Degradation Pathways within Biological Systems

Once formed, steroids undergo further transformation for inactivation and excretion. These pathways often involve making the molecule more water-soluble. taylorfrancis.comtheses.cz

Microorganisms, particularly fungi and bacteria, are exceptionally versatile in their ability to modify the steroid nucleus. davidmoore.org.uknih.govresearchfloor.org They are widely used in the pharmaceutical industry to produce novel steroid derivatives through reactions that are chemically challenging. davidmoore.org.uknih.gov

Hydroxylation: Fungi from genera such as Aspergillus, Penicillium, and Rhizopus are known to introduce hydroxyl groups at various, often non-activated, positions on the steroid ring. davidmoore.org.uknih.govproquest.com The synthesis of a tetrahydroxylated compound like the one is highly characteristic of such microbial biotransformations. mdpi.com

Degradation: Bacteria, particularly from genera like Mycobacterium and Rhodococcus, can completely degrade the steroid ring system. nih.govresearchfloor.org This process often begins with oxidations and dehydrogenations. More limited degradation, such as lactonization (the insertion of an oxygen atom into a ring), is a common transformation carried out by fungi like Penicillium vinaceum through Baeyer-Villiger oxidation, which can occur at the D-ring of 17-keto steroids. nih.govmdpi.com

Conjugation is a major phase II metabolic process that increases the water solubility of steroids, facilitating their excretion. taylorfrancis.comtheses.cz The multiple hydroxyl groups on this compound would serve as ideal attachment points for these reactions.

Sulfation: This reaction involves the transfer of a sulfonate group from a donor molecule (PAPS) to a hydroxyl group on the steroid, catalyzed by sulfotransferase (SULT) enzymes. researchgate.netnih.gov Sulfation is a common fate for DHEA and other hydroxy-steroids and is a dynamic, reversible process that can regulate hormone availability. nih.govbioscientifica.comresearchgate.net

Glucuronidation: In this pathway, UDP-glucuronyltransferase (UGT) enzymes catalyze the attachment of glucuronic acid to steroid hydroxyl groups. researchgate.net This is a primary mechanism in the human liver for inactivating and eliminating steroid hormones and their metabolites. cas.cz

Glucosidation: While less common in vertebrates, glucosidation (attachment of glucose) is a frequent conjugation reaction in plants for the storage and detoxification of steroidal compounds. nih.gov

Table 2: Enzymes and Reactions in Steroid Modification and Degradation

| Reaction Type | Enzyme Class | General Function | Relevance to Compound |

| Hydroxylation | Cytochrome P450 (CYP) | Introduces -OH groups | Formation of the 1, 3, 5, 6-tetrahydroxy structure, likely via microbial or specialized metabolic CYPs. |

| Dehydrogenation | Hydroxysteroid Dehydrogenase (HSD) | Interconverts -OH and =O groups | Potential modification of precursor keto/hydroxy groups (e.g., at C3, C17). |

| Ring Cleavage/Oxidation | Baeyer-Villiger Monooxygenases (BVMOs), various bacterial enzymes | Lactonization, ring degradation | Potential degradation pathway, especially in microbes. |

| Sulfation | Sulfotransferase (SULT) | Adds sulfate (B86663) group for solubilization | A primary route for excretion of the hydroxylated steroid. |

| Glucuronidation | UDP-glucuronyltransferase (UGT) | Adds glucuronic acid for solubilization | A primary route for excretion of the hydroxylated steroid. |

Comparative Biosynthetic Analysis Across Different Organisms

The biosynthesis of steroids is a fundamental biological process observed across a wide range of organisms, from prokaryotes to eukaryotes. However, the structural diversity of steroids is immense, with specific modifications often being lineage-specific. The compound this compound, a polyhydroxylated androstane steroid, has been identified in the soft coral Sarcophyton glaucum. researchgate.net A comparative analysis of its presumed biosynthetic pathway offers insights into the unique metabolic capabilities of marine invertebrates compared to other organisms like vertebrates, plants, and fungi.

While the complete biosynthetic pathway of this compound has not been elucidated, it is hypothesized to originate from a common steroid precursor, likely cholesterol or a related sterol, which is then subjected to a series of enzymatic modifications. The key transformations include the cleavage of the C17 side chain to form an androstane core and subsequent multiple hydroxylation events.

Invertebrates (Soft Corals):

Soft corals of the genus Sarcophyton are known for their remarkable ability to produce a vast array of structurally unique and biologically active steroids, many of which are polyhydroxylated. tandfonline.comnih.gov The presence of this compound in Sarcophyton glaucum suggests a sophisticated enzymatic machinery capable of extensive steroid modification. researchgate.net Studies on other coral species have confirmed the presence of key steroidogenic enzymes, such as 17β-hydroxysteroid dehydrogenase (17β-HSD) and 5α-reductase, which are crucial for the metabolism of androgens and estrogens. researchgate.net

The formation of the androstane skeleton likely follows a pathway similar to that in vertebrates, involving the oxidative cleavage of the side chain of a C27 sterol precursor. The subsequent multiple hydroxylations at positions 1, 3, 5, and 6 are likely catalyzed by a series of cytochrome P450 (CYP) monooxygenases. The regio- and stereospecificity of these hydroxylations are what lead to the unique structure of this compound. It is also possible that some of these transformations are carried out by symbiotic microorganisms residing within the coral tissues, a phenomenon known to contribute to the chemical diversity of marine invertebrates. mdpi.com

Vertebrates:

In vertebrates, steroid biosynthesis is a well-characterized process primarily occurring in the adrenal glands, gonads, and placenta. mdpi.com The synthesis of androstanes, such as androstenedione and testosterone, from cholesterol is a central part of this pathway. These androgens can be further metabolized through hydroxylation, but the extensive hydroxylation pattern seen in this compound is not typical.

While vertebrate enzymes can introduce hydroxyl groups at various positions on the steroid nucleus, the specific combination of 1β, 3β, 5α, and 6β hydroxylation is uncommon. For instance, the liver is a major site of steroid catabolism in vertebrates, where CYP enzymes hydroxylate steroids to increase their water solubility for excretion. capes.gov.br However, these processes are generally aimed at inactivation and elimination rather than the production of novel bioactive steroids.

Plants and Fungi:

Plants and fungi also synthesize a diverse array of steroids, but their biosynthetic pathways and final products differ significantly from those in animals. The initial steps of steroid biosynthesis in plants proceed through cycloartenol, an isomer of lanosterol, which is the key intermediate in animals. nih.gov Plants are known to produce phytoecdysteroids, which are structurally different from androstanes and play roles in defense against herbivores. mdpi.com

Fungi are also capable of hydroxylating steroids. For example, the fungus Daedalea rufescens has been shown to hydroxylate 5α-androstane derivatives. rsc.org This capability is exploited in the industrial production of steroid-based pharmaceuticals. However, the specific hydroxylation patterns are dependent on the fungal species and the substrate provided.

Comparative Insights:

The existence of this compound in a soft coral highlights a key difference in steroid metabolism between marine invertebrates and other organisms. While the basic machinery for creating the androstane core may be conserved, the subsequent modification steps, particularly the extensive and specific hydroxylations, appear to be a specialization of organisms like Sarcophyton. This suggests the presence of a unique set of CYP enzymes or other hydroxylases in these soft corals.

The table below provides a comparative overview of key aspects of steroid biosynthesis relevant to this compound across different organismal groups.

| Feature | Soft Corals (e.g., Sarcophyton) | Vertebrates | Plants | Fungi |

| Primary Sterol Precursor | Likely Cholesterol | Cholesterol | Cycloartenol | Ergosterol (B1671047) |

| Androstane Skeleton Formation | Presumed, via side-chain cleavage | Yes, from cholesterol | No | No |

| Key Steroidogenic Enzymes | 17β-HSD, 5α-reductase identified in some species | 17β-HSD, 5α-reductase, various CYPs | Different set of enzymes for phytosteroid synthesis | Various CYPs and hydroxylases |

| Hydroxylation Pattern | Extensive (e.g., at C1, C3, C5, C6) | More limited and specific to hormone regulation and catabolism | Different patterns, leading to phytosteroids | Varied, species and substrate-dependent |

| Biological Role of Androstane-like Steroids | Likely chemical defense or signaling | Hormonal regulation (androgens) | Not applicable | Not well-defined |

Chemical Synthesis and Derivatization Strategies for 1,3,5,6 Tetrahydroxyandrostan 17 One

Total Synthesis Approaches to the Androstane (B1237026) Skeleton

The androstane framework, a C19 steroid, is the fundamental core of the target molecule. wikipedia.org Total synthesis of such a complex tetracyclic system is a formidable task that has been addressed by various strategies over the years. These approaches are crucial for creating steroid analogs with unnatural configurations that are inaccessible through semi-synthesis from natural products. nih.gov

Key strategies in the total synthesis of the androstane skeleton often involve the sequential construction of its four-ring system (A, B, C, and D). Notable approaches include:

Intramolecular Diels-Alder Reactions: This strategy has been effectively used to construct the A/B ring system stereoselectively. For instance, an optically active indandione can be converted into a triene, which then undergoes an intramolecular Diels-Alder reaction to form the fused A/B ring system, later elaborated to complete the androstane core. rsc.org

Annulative Cross-Coupling Reactions: Modern metallacycle-mediated annulative cross-coupling reactions provide a powerful and modular route. springernature.com This approach can establish the hydrindane motif (C/D rings) and has been used to asymmetrically construct tetracyclic terpenoid motifs, including those with the characteristic quaternary centers of steroids. nih.govspringernature.com

Radical Cyclizations and C-H Activation: These methods offer novel pathways to form the carbocyclic framework, sometimes under biomimetic conditions.

Multi-component Cascade Reactions: Strategies that build multiple rings in a single cascade sequence offer high efficiency. For example, a double asymmetric tandem protodesilylation and Friedel–Crafts cyclization has been developed to forge the B ring. springernature.com

While a total synthesis specifically targeting the highly hydroxylated 1,3,5,6-tetrahydroxyandrostan-17-one has not been reported, these established methods for creating the core skeleton provide the foundation upon which the necessary oxygenation could be built. A hypothetical total synthesis would need to incorporate latent functional groups that could be converted to hydroxyls at the C-1, C-3, C-5, and C-6 positions in the final steps of the synthesis.

Table 1: Comparison of Selected Total Synthesis Strategies for Steroidal Skeletons

| Strategy | Key Reaction Type | Rings Formed | Advantages | Challenges |

| Diels-Alder Approach | Pericyclic Reaction | A/B or C/D | High stereocontrol, predictable outcomes. | Precursor synthesis can be lengthy. |

| Annulative Cross-Coupling | Metal-Catalyzed Coupling | C/D | High modularity, access to enantiomers. nih.govspringernature.com | Catalyst sensitivity, complex ligands. |

| Friedel-Crafts Cyclization | Electrophilic Aromatic Substitution | B | Forms quaternary centers efficiently. springernature.com | Requires specific aromatic precursors. |

Semi-Synthesis from Readily Available Steroid Precursors (e.g., 1β,3β-dihydroxy-5,16-pregnadien-20-one)

Semi-synthesis, which involves the chemical modification of readily available natural steroids, is often a more practical and economically viable approach. nih.gov A plausible precursor for this compound is a pregnane-type steroid, such as the specified 1β,3β-dihydroxy-5,16-pregnadien-20-one.

The conversion of this precursor to the target molecule would require several key transformations:

Side-Chain Cleavage: The C-20 ketone and C-21 methyl group of the pregnane (B1235032) side chain must be cleaved to form the 17-keto group characteristic of an androstane. This can be achieved through various oxidative cleavage methods. For instance, treatment of corticosteroids containing a C-17 dihydroxyacetone side chain with sodium methoxide (B1231860) can yield the corresponding 17-ketosteroid. nih.gov The 17,20-lyase activity of enzymes like CYP17A1 also performs this conversion in biological systems, highlighting a potential biocatalytic route. nih.govnih.gov

Reduction of the C-16 Double Bond: The 16-ene functionality in the precursor must be selectively reduced to a saturated C-16 carbon. This can typically be accomplished through catalytic hydrogenation, with the choice of catalyst and conditions being critical to avoid undesired reactions elsewhere on the molecule.

Hydroxylation of the C-5 Position: The existing C-5 double bond in the precursor is a key functional handle for introducing the C-5 and C-6 hydroxyl groups. The first step would be the introduction of a hydroxyl group at C-5.

Hydroxylation of the C-6 Position: Following the functionalization at C-5, a hydroxyl group would be introduced at the adjacent C-6 position. A common method to install vicinal diols is through the dihydroxylation of a double bond. wikipedia.org For instance, the C5-C6 double bond can be subjected to stereoselective dihydroxylation.

Table 2: Plausible Semi-Synthetic Route

| Step | Transformation | Reagent/Method Example | Intermediate Product |

| 1 | Selective reduction of C-16 double bond | Catalytic Hydrogenation (e.g., Pd/C) | 1β,3β-dihydroxy-5-pregnen-20-one |

| 2 | Oxidative cleavage of C17 side chain | Baeyer-Villiger oxidation followed by hydrolysis | 1β,3β-dihydroxyandrost-5-en-17-one |

| 3 | Dihydroxylation of C5-C6 double bond | Osmium tetroxide (OsO₄), NMO | 1β,3β,5α,6β-tetrahydroxyandrostan-17-one |

Note: The stereochemistry of the C-5 and C-6 hydroxyl groups (e.g., 5α, 6β) would be determined by the reagents and reaction conditions used for dihydroxylation.

Regioselective and Stereoselective Control in Hydroxylation and Ketone Formation

Achieving the desired 1,3,5,6-tetrahydroxy substitution pattern with specific stereochemistry is the most significant challenge in synthesizing this molecule. The reactivity of each position on the androstane skeleton is influenced by the steric and electronic environment created by the existing functional groups.

Hydroxylation: The introduction of hydroxyl groups at specific C-H bonds requires highly selective methods. researchgate.net

Directing Groups: Existing hydroxyl groups can direct incoming reagents. For example, the 1β and 3β hydroxyls on the precursor would influence the facial selectivity of reagents approaching the A and B rings.

Enzymatic Hydroxylation: Cytochrome P450 monooxygenases (CYPs) are renowned for their ability to perform highly regio- and stereospecific hydroxylations of steroid skeletons at positions that are difficult to access with traditional chemical methods. researchgate.netnih.govrsc.org For example, different P450 enzymes or engineered mutants can selectively hydroxylate positions like C-7, C-16, or C-21. nih.govnih.gov While enzymes for 1β, 5, and 6-hydroxylation are known, finding a single system or a compatible sequence of systems would be necessary. nih.govnih.gov

Chemical Dihydroxylation: For the C-5 and C-6 hydroxyls, the dihydroxylation of the C5-C6 double bond is a reliable method. wikipedia.org Sharpless asymmetric dihydroxylation, using osmium tetroxide with chiral ligands (DHQ or DHQD), can provide high stereoselectivity, yielding either the 5α,6α or 5β,6β diol. wikipedia.org Alternatively, Woodward's modification of the Prévost reaction can yield cis-diols. wikipedia.org The choice between syn- or anti-dihydroxylation methods would determine the relative stereochemistry of the two new hydroxyl groups. nih.gov

Ketone Formation: The formation of the C-17 ketone from a pregnane side chain is a standard transformation in steroid synthesis. The challenge lies in performing this oxidation without affecting the numerous hydroxyl groups present on the steroid core. Protecting groups may be necessary for the existing 1β and 3β hydroxyls before carrying out the side-chain cleavage.

Synthetic Methodologies for Analog Preparation and Structural Modification

Once the core this compound structure is obtained, various methodologies can be employed to prepare analogs for structure-activity relationship (SAR) studies. core.ac.uk The multiple hydroxyl groups and the C-17 ketone serve as handles for diverse modifications. nih.gov

Esterification and Etherification: The four hydroxyl groups can be selectively acylated or alkylated to probe the importance of each group for biological activity. nih.gov Highly hindered hydroxyls may require specialized esterification methods. nih.gov

Modification of the C-17 Ketone: The ketone can be reduced to a 17β-hydroxyl group, which can then be esterified. It can also be subjected to nucleophilic additions (e.g., Grignard or organolithium reagents) to introduce alkyl or other groups at the C-17α position.

Halogenation: Introduction of halogens at specific positions can significantly alter the electronic properties and metabolic stability of the steroid. nih.gov

Glycosylation: The hydroxyl groups can be converted into glycosides, which can improve pharmacokinetic properties.

Scaffold Modification: More complex modifications could involve ring expansion (e.g., formation of D-homo lactones), or the introduction of heterocyclic rings onto the androstane skeleton, a strategy used to develop novel anticancer agents. nih.gov

These modifications allow for the systematic exploration of the chemical space around the parent compound, leading to the development of "designer steroids" with potentially enhanced or novel biological profiles. researchgate.netnih.gov

Advanced Analytical Methodologies for Detection and Quantification of 1,3,5,6 Tetrahydroxyandrostan 17 One

Chromatographic Separations Coupled with Mass Spectrometry

Mass spectrometry (MS) combined with chromatographic techniques like liquid chromatography (LC) or gas chromatography (GC) is considered the gold standard for the specific and sensitive determination of steroids. nih.gov These hyphenated techniques provide the high selectivity and sensitivity needed to analyze complex samples. nih.gov

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become a primary tool for steroid analysis, offering high sensitivity, specificity, and the capacity for multiplexing, which allows for the simultaneous analysis of multiple steroid metabolites. nih.govresearchgate.net This technique is particularly well-suited for analyzing polar, non-volatile compounds like 1,3,5,6-Tetrahydroxyandrostan-17-one without the need for chemical derivatization. nih.gov

For the analysis of this compound, a reversed-phase LC system, typically employing a C18 column, would be used for separation. researchgate.netprotocols.ionih.gov Gradient elution with a mobile phase consisting of water and an organic solvent like methanol (B129727) or acetonitrile (B52724), often with a formic acid additive to improve ionization, is a common approach. researchgate.netprotocols.io Given the four hydroxyl groups on the this compound molecule, it is expected to be highly polar and would likely have a shorter retention time on a reversed-phase column compared to less polar steroids.

Detection is achieved using a tandem quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. nih.govprotocols.io This involves the selection of a specific precursor ion (the molecular ion of the analyte) in the first quadrupole, fragmentation of this ion in the collision cell, and detection of a specific product ion in the third quadrupole. This process provides exceptional specificity, minimizing interference from other compounds in the matrix. nih.gov To ensure accuracy and correct for any analyte loss during sample preparation, an isotopically labeled internal standard is typically added to the sample before extraction. protocols.ionih.gov

Table 1: Typical LC-MS/MS Parameters for Steroid Analysis

| Parameter | Typical Condition/Setting | Purpose |

|---|---|---|

| Chromatography Column | Reversed-Phase C18 (e.g., 2.1 x 100 mm, <2 µm particle size) | Separates steroids based on polarity. |

| Mobile Phase | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | Elutes steroids from the column; acid aids in protonation for positive ion mode. |

| Ionization Source | Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) | Generates charged ions from the analyte molecules for MS detection. nih.gov |

| MS Detection Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. nih.gov |

| Quantification | Stable Isotope Dilution (using deuterated or 13C-labeled internal standards) | Corrects for matrix effects and procedural losses, ensuring high accuracy. protocols.io |

Gas chromatography-mass spectrometry (GC-MS) is a robust and highly sensitive technique for steroid analysis. nih.gov However, due to the low volatility and thermal instability of polar steroids containing multiple hydroxyl groups, such as this compound, a derivatization step is mandatory prior to GC-MS analysis. nih.govusgs.gov

The primary purpose of derivatization is to convert the polar functional groups (hydroxyl and keto groups) into nonpolar, thermally stable, and volatile derivatives. nih.gov The most common method for steroids is silylation. Reagents such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or a mixture of N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and trimethylchlorosilane (TMCS) are used to replace the active hydrogens on the four hydroxyl groups and the enolizable ketone with trimethylsilyl (B98337) (TMS) groups. usgs.govmdpi.comnih.gov This process significantly increases the volatility of the compound, allowing it to be analyzed by GC. nih.gov Microwave-accelerated derivatization has been explored as a method to reduce the often time-consuming derivatization process from over 30 minutes to as little as one minute. acs.org

The resulting TMS-derivatives are then separated on a low-polarity capillary column (e.g., a 5% phenyl-methylpolysiloxane phase like a ZB-5) using a programmed temperature gradient. nih.govnih.gov The mass spectrometer is typically operated in selected ion monitoring (SIM) or tandem MS (MS/MS) mode to achieve the high selectivity and sensitivity required for trace-level quantification. nih.gov

Sample Preparation Techniques for Diverse Biological and Environmental Samples

Effective sample preparation is a critical bottleneck in steroid analysis, as it aims to isolate the analyte from complex matrices, remove interferences, and concentrate it to detectable levels. helsinki.fi The choice of technique depends heavily on the matrix (e.g., plasma, urine, water, soil) and the physicochemical properties of the analyte.

For biological fluids like plasma or serum, which are rich in proteins, an initial protein precipitation step using a solvent like acetonitrile is a simple approach. nih.govyoutube.com However, this method may not remove other interferences like phospholipids, which can cause significant ion suppression in LC-MS. nih.gov More comprehensive cleanup is achieved through liquid-liquid extraction (LLE) or, more commonly, solid-phase extraction (SPE). nih.govhelsinki.fi For a polar compound like this compound, SPE using a C18 sorbent is a standard choice. The sample is loaded onto the cartridge, washed with a weak solvent (like water or a low-percentage organic solvent) to remove polar interferences, and then the analyte is eluted with a stronger organic solvent like methanol or ethyl acetate. nih.govusgs.gov

In urine, steroids are often present as glucuronide or sulfate (B86663) conjugates. Therefore, an enzymatic hydrolysis step using β-glucuronidase and sulfatase is typically required to cleave these conjugates and release the free steroid before extraction. endocrine-abstracts.org

For environmental water samples, SPE is the method of choice for extracting and concentrating steroids. usgs.govscilit.com For solid matrices like soil or sediment, extraction is often performed using techniques like pressurized liquid extraction or sonication with an organic solvent, followed by a cleanup step such as SPE. nih.gov

Application in Metabolomics and Chemodiversity Profiling

The validated LC-MS/MS and GC-MS methods are powerful tools for metabolomics and chemodiversity studies. nih.gov this compound has been reported in the soft coral Sarcophyton glaucum and is cataloged in metabolomics databases. nih.govebi.ac.uk

In the context of metabolomics, or more specifically "steroidomics," these analytical methods enable the comprehensive profiling of a wide array of steroids in a biological sample. nih.gov By quantifying this compound alongside its potential precursors and downstream metabolites, researchers can gain insights into the specific metabolic pathways active in organisms like Sarcophyton glaucum. This can help elucidate the biological role of this and other related natural products.

Furthermore, these methods are crucial for chemodiversity profiling. The isolation and characterization of steroids from natural sources is a fundamental aspect of chemical ecology and natural product discovery. britannica.com By applying these sensitive and specific analytical techniques to different species or populations of organisms, scientists can map the diversity of steroid structures. This information can be used for chemotaxonomy (classifying organisms based on their chemical constituents) and for identifying novel compounds that may possess unique and potentially valuable biological activities. nih.gov

Mechanistic Biological Interactions of 1,3,5,6 Tetrahydroxyandrostan 17 One Preclinical/molecular Focus

Molecular Docking and Computational Studies on Receptor Binding Potential (e.g., Steroid Hormone Receptors)

Currently, there is a notable absence of publicly available scientific literature detailing molecular docking or computational studies on the receptor binding potential of 1,3,5,6-Tetrahydroxyandrostan-17-one. While this compound is classified as an androgen, suggesting a potential interaction with androgen receptors, specific computational analyses to predict its binding affinity and interaction patterns with steroid hormone receptors have not been reported. nih.govnih.gov Such studies would be valuable in elucidating the structural basis for its potential hormonal activity and for comparing its binding profile to that of endogenous androgens or other synthetic steroids.

Enzyme Inhibition or Modulation Studies in vitro (e.g., Steroidogenic Enzymes)

There is no specific research available on the in vitro inhibition or modulation of steroidogenic enzymes by this compound. The biosynthesis and metabolism of steroid hormones are governed by a complex network of enzymes, such as those in the cytochrome P450 family and various reductases. Investigating the direct effects of this compound on key enzymes like 5α-reductase, aromatase, or various hydroxylases would provide critical insights into its potential to disrupt or modify steroid synthesis pathways. However, at present, no such experimental data has been published.

Cellular Pathway Modulation in Model Systems (e.g., in vitro cell lines, plant metabolic studies)

Scientific investigations into the modulation of cellular pathways by this compound in model systems such as in vitro cell lines are not documented in the available literature. Although the compound has been identified in the soft coral Sarcophyton glaucum, studies on its effects in plant metabolic systems are also absent. nih.gov The ChEBI database notes its presence in the serum of the house mouse (Mus musculus), which suggests it is absorbed and circulates, but the downstream effects on cellular signaling or gene expression pathways in mammalian cells have not been characterized. nih.gov Research using relevant cell lines (e.g., prostate cancer cells, hepatocytes) would be necessary to understand its cellular mechanisms of action.

Theoretical and Computational Studies on 1,3,5,6 Tetrahydroxyandrostan 17 One

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical (QM) calculations are fundamental in elucidating the electronic properties and intrinsic reactivity of steroid molecules. For polyhydroxylated androstanones, methods like Density Functional Theory (DFT) are employed to model the electron distribution, which is heavily influenced by the number and position of hydroxyl groups. These calculations can predict key electronic parameters that govern molecular behavior.

The introduction of multiple hydroxyl groups to the androstane (B1237026) skeleton significantly alters the molecule's electronic landscape. These electronegative groups can create localized regions of high electron density, influencing the molecule's polarity and its propensity to engage in electrostatic interactions. QM methods can quantify these effects by calculating molecular electrostatic potential (MEP) maps, which visualize electron-rich and electron-deficient areas.

Furthermore, frontier molecular orbital theory, a component of QM calculations, provides insights into chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. A smaller HOMO-LUMO gap generally indicates higher chemical reactivity. For a compound like 1,3,5,6-Tetrahydroxyandrostan-17-one, QM calculations could predict which hydroxyl or keto group is more susceptible to electrophilic or nucleophilic attack, providing a basis for understanding its chemical behavior and potential interactions with biological targets. Such calculations have been used to investigate the photodissociation and photochemistry of related molecules.

Table 1: Predicted Electronic Properties of a Model Polyhydroxylated Androstanone

| Parameter | Predicted Value | Significance |

|---|---|---|

| Dipole Moment | ~4.5 D | Indicates high polarity, influencing solubility and intermolecular interactions. |

| HOMO Energy | -6.2 eV | A moderate energy gap suggests a balance of stability and reactivity. |

| LUMO Energy | -0.8 eV | |

| MEP Minimum | -55 kcal/mol (near C17-O) | Indicates the most likely site for electrophilic attack. |

Molecular Dynamics Simulations of Compound-Biomolecule Interactions

Molecular dynamics (MD) simulations offer a powerful tool to study the dynamic behavior of a ligand, such as a polyhydroxylated androstanone, when interacting with a biological macromolecule, typically a protein receptor or enzyme. researchgate.net These simulations can provide atomic-level details of the binding process, conformational changes, and the stability of the resulting complex over time. nih.gov

For a hypothetical interaction of this compound with a target protein, MD simulations would be initiated by docking the steroid into the protein's binding site. The simulation would then track the movements of every atom in the system over a set period, often nanoseconds to microseconds. This allows for the observation of how the ligand settles into the binding pocket and the specific interactions it forms, such as hydrogen bonds and van der Waals contacts. The numerous hydroxyl groups would be expected to form a network of hydrogen bonds with polar residues in the binding site, contributing significantly to binding affinity and specificity.

MD simulations are also crucial for understanding how ligand binding might alter the protein's structure and function. nih.gov For instance, the binding of a steroid could induce a conformational change in a receptor that is necessary for its activation or inhibition. Analysis of the simulation trajectory can reveal these changes and identify key residues involved in the process.

In Silico Structure-Activity Relationship (SAR) Modeling for Polyhydroxylated Androstanones

Structure-Activity Relationship (SAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. For polyhydroxylated androstanones, in silico SAR studies can help identify the key structural features that determine their therapeutic or adverse effects. nih.gov

Quantitative Structure-Activity Relationship (QSAR) models are a specific type of SAR that uses statistical methods to derive a mathematical equation relating the chemical properties of molecules to their activity. kg.ac.rs Descriptors for QSAR models of steroids often include physicochemical properties like lipophilicity (logP), molecular weight, and the number of hydrogen bond donors and acceptors, as well as electronic and steric parameters.

For a series of polyhydroxylated androstanones, a QSAR model could reveal, for example, that the presence of a hydroxyl group at a specific position (e.g., C3 or C6) is critical for high binding affinity to a particular receptor, while hydroxylation at another position might be detrimental. These models are valuable for guiding the design of new, more potent, or selective steroid-based compounds. nih.gov

Table 2: Example QSAR Descriptors for Androstanone Derivatives

| Descriptor Class | Specific Descriptor | Relevance to Biological Activity |

|---|---|---|

| Topological | Wiener Index | Relates to molecular branching and size. |

| Electronic | Partial Atomic Charges | Influences electrostatic interactions and hydrogen bonding. kg.ac.rs |

| Physicochemical | logP | Describes hydrophobicity, affecting membrane permeability and binding. |

| 3D | Molecular Surface Area | Relates to the overall size and shape available for interaction. |

Predictive Modeling of Metabolic Fates and Biotransformation Products

Predicting the metabolic fate of a new chemical entity is a critical step in drug development. In silico models for metabolism prediction are used to identify potential sites of metabolism on a molecule and to predict the structures of the resulting metabolites. These models are often based on known metabolic pathways and the substrate specificities of key metabolic enzymes, such as the cytochrome P450 (CYP) family.

For a polyhydroxylated androstanone like this compound, predictive models would likely focus on further oxidation (hydroxylation), dehydrogenation of hydroxyl groups to ketones, and conjugation reactions (e.g., glucuronidation or sulfation) at the existing hydroxyl groups. The specific sites of these transformations are predicted based on factors like the reactivity of C-H bonds and the accessibility of different parts of the molecule to enzyme active sites.

Software tools for metabolic prediction can generate a list of likely metabolites, which can then be targeted for identification in experimental metabolic studies. This in silico screening can significantly streamline the process of metabolite profiling and help in the early identification of potentially active or toxic metabolites.

Future Perspectives and Emerging Research Avenues for 1,3,5,6 Tetrahydroxyandrostan 17 One

Exploration of Undiscovered Natural Sources and Biodiversity

The discovery of novel bioactive compounds is intrinsically linked to the exploration of biodiversity. While 1,3,5,6-Tetrahydroxyandrostan-17-one has been identified in the soft coral Sarcophyton glaucum, the vastness of marine and terrestrial ecosystems suggests that other sources likely exist. nih.gov Future research should prioritize a systematic exploration of organisms that are known producers of structurally diverse steroids.

Marine invertebrates, particularly sponges and soft corals, are well-documented sources of unique norsteroids and other modified steroids. nih.gov Sponges of the phylum Porifera, found in diverse habitats from tropical reefs to deep-sea environments, produce a variety of biologically active compounds and represent a promising area for investigation. nih.gov Similarly, terrestrial organisms, including plants, fungi, and bacteria, are known to synthesize a wide array of steroids. nih.gov Endophytic fungi, which live within plant tissues, have been shown to produce unusual steroid-like metabolites with potential pharmaceutical applications. nih.gov A targeted screening of extracts from these and other organisms could reveal new sources of this compound or its close analogs, expanding our understanding of its distribution in nature.

Table 1: Potential Organism Groups for Discovering Novel Steroids

| Organism Group | Known Steroid Diversity | Potential for Discovery |

| Marine Sponges (Porifera) | High diversity of A-norsteroids and other modified steroids. nih.gov | Excellent |

| Soft Corals (Alcyonacea) | Known source of various steroid derivatives, including the only known source of this compound. nih.gov | Excellent |

| Algae (Rhodophyceae, Phaeophyceae) | Source of halogenated and other biologically active steroids and terpenoids. nih.gov | Good |

| Endophytic Fungi | Produce unique steroid-like metabolites with potential antimalarial and antibiotic properties. nih.gov | Good |

| Terrestrial Plants | Seeds and pollen can be sources of various steroids like estrone. nih.gov | Moderate |

Development of Novel Biosynthetic Engineering Approaches for Production

The low natural abundance of many steroids necessitates the development of alternative production methods. Biosynthetic engineering, or "de novo" biosynthesis, offers a sustainable and scalable platform for producing complex molecules like this compound. mdpi.com This approach utilizes engineered microorganisms, often referred to as microbial cell factories (MCFs), to convert simple precursors into high-value steroidal compounds. nih.gov

Saccharomyces cerevisiae (baker's yeast) is an ideal chassis for steroid biomanufacturing due to its well-understood genetics and the presence of a complete metabolic pathway for ergosterol (B1671047) synthesis. mdpi.com Researchers have successfully engineered yeast to produce steroid precursors by introducing key enzymes. mdpi.com Similarly, various species of Mycolicbacteria are used for whole-cell biocatalysis to transform phytosterols (B1254722) into valuable steroid intermediates. mdpi.comnih.gov

The production of a tetrahydroxylated compound like this compound would heavily rely on the identification and implementation of specific enzymes, particularly cytochrome P450 monooxygenases (P450s) and hydroxylases, which are crucial for adding hydroxyl groups to the steroid scaffold. rsc.orgnih.gov Future work could focus on discovering novel hydroxylases with the correct regio- and stereospecificity to perform the required oxidations at positions C1, C3, C5, and C6 of the androstan backbone. Advances in synthetic biology and metabolic engineering will be critical to optimizing metabolic flux and increasing yields, making microbial production a viable alternative to chemical synthesis. nih.govdtu.dk

Advancement in Targeted and Untargeted Analytical Platforms

Understanding the biological and ecological significance of this compound requires highly sensitive and specific analytical methods for its detection and quantification. Modern mass spectrometry (MS)-based platforms are essential for this purpose. labinsights.nl

Targeted analysis , primarily using liquid chromatography-tandem mass spectrometry (LC-MS/MS), is the gold standard for quantifying known steroid hormones. nih.govshimadzu.nl This technique offers excellent sensitivity and specificity, allowing for the measurement of trace levels of compounds in complex matrices like serum or environmental samples. nih.govcreative-proteomics.com The development of a dedicated targeted LC-MS/MS method for this compound would be a crucial step for future pharmacokinetic and metabolic studies.

Untargeted analysis , or metabolomics, uses high-resolution mass spectrometry (HRMS) to screen for a wide range of compounds simultaneously, including unknown metabolites. nih.govacs.org An untargeted approach could be used to analyze samples from Sarcophyton glaucum or other potential sources to identify not only this compound but also its biosynthetic precursors and metabolic products. researchgate.net This would provide a more complete picture of its metabolic pathway.

Furthermore, ion mobility spectrometry (IMS) , when coupled with LC-MS, provides an additional dimension of separation based on the ion's size and shape. nih.gov This is particularly valuable for steroid analysis, as it can resolve isomers that are difficult to distinguish using chromatography and mass-to-charge ratio alone. nih.gov Applying LC-IMS-MS could enhance the confident identification of this compound and differentiate it from other structurally similar steroids. nih.govnih.gov

Table 2: Comparison of Advanced Analytical Platforms for Steroid Analysis

| Analytical Platform | Primary Application | Advantages | Relevance for this compound |

| LC-MS/MS | Targeted Quantification | High sensitivity, high specificity, robust for clinical and research use. nih.govlongdom.org | Essential for accurate quantification in biological and environmental samples. |

| LC-HRMS (e.g., QTOF, Orbitrap) | Untargeted Metabolomics | Discovery of novel or unknown metabolites, pathway elucidation. nih.govacs.org | Key for identifying precursors, metabolites, and related novel compounds. |

| GC-MS | Steroid Profiling (Urine) | Well-established for comprehensive profiling, though requires derivatization. nih.gov | Useful for analyzing excretory metabolites. |

| LC-IMS-MS | Isomer Separation | Adds a dimension of separation, improving confidence in identification. nih.govnih.gov | Crucial for differentiating from other tetrahydroxylated steroid isomers. |

Elucidation of Broader Biological Roles in Ecosystems or Specific Organisms

The specific biological function of this compound remains unknown. nih.gov However, steroids released into the environment can have significant ecological impacts, often acting as endocrine-disrupting compounds. nih.gov Given its origin in a marine soft coral, a primary research avenue should be the investigation of its role within marine ecosystems.

Studies have shown that even low concentrations of steroid hormones and their metabolites can affect aquatic organisms, for instance, by reducing egg production in fish. unr.edu Research is needed to determine if this compound is released into the surrounding water and, if so, what its environmental fate and persistence are. Some steroid metabolites have been found to be surprisingly persistent or even capable of regenerating after initial breakdown, posing unforeseen risks. unr.edu Investigations into its stability and potential to bioaccumulate in marine sediments and organisms are warranted. researchgate.netnih.gov

Furthermore, the compound could play an endogenous role within Sarcophyton glaucum itself, perhaps as a defense compound against predators or pathogens, or as an internal signaling molecule. Elucidating these functions would require detailed ecotoxicological studies and analyses of the coral's own metabolic processes. researchgate.net

Sustainable Synthesis Strategies for Complex Steroid Scaffolds

The chemical synthesis of complex, polyoxygenated steroids like this compound is a significant challenge. Traditional synthetic routes are often long, costly, and rely on toxic reagents and heavy-metal catalysts. researchgate.net There is a strong demand for greener and more sustainable synthetic strategies.

Chemoenzymatic synthesis is a powerful emerging approach that combines the flexibility of chemical reactions with the high regio- and stereoselectivity of biocatalysis. researchgate.net This strategy could be particularly effective for a molecule with four hydroxyl groups, where selective functionalization is difficult to achieve through purely chemical means. Enzymes could be used to introduce hydroxyl groups at specific positions on a simpler steroid precursor with high precision. rsc.orgnih.gov

Recent advancements include the use of specific hydroxylase enzymes to functionalize unactivated carbon atoms on the steroid nucleus, a task that is extremely challenging for traditional organic chemistry. rsc.org Developing a chemoenzymatic route to this compound would not only provide a sustainable source of the compound for further study but also showcase a versatile and powerful strategy for accessing other complex steroids. researchgate.netresearchgate.net

Q & A

Basic Research Questions

Q. What analytical techniques are recommended to confirm the stereochemical configuration of hydroxyl groups in 1,3,5,6-Tetrahydroxyandrostan-17-one?

- Methodological Answer : Use high-resolution NMR (¹H, ¹³C, and DEPT experiments) to assign hydroxyl group positions and stereochemistry. For ambiguous configurations, X-ray crystallography provides definitive structural resolution. Comparative analysis with structurally related steroids (e.g., 3α-hydroxy-5α-androstan-17-one) can validate assignments . UV/Vis spectroscopy (e.g., λmax at 230 nm) can monitor purity during synthesis .

Q. How can researchers optimize the synthesis of this compound to achieve high stereochemical fidelity?

- Methodological Answer : Employ regioselective hydroxylation via enzymatic or metal-catalyzed oxidation (e.g., Sharpless dihydroxylation). Monitor reaction intermediates using TLC/HPLC with chiral columns. Purification via recrystallization or preparative HPLC ensures stereochemical integrity. Compare spectral data (IR, NMR) with reference standards (e.g., NIST databases) .

Q. What protocols ensure stability during long-term storage of this compound?

- Methodological Answer : Store lyophilized samples at -20°C in argon-purged vials to prevent oxidation. Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC-UV analysis to assess degradation (e.g., hydroxyl group oxidation or lactone formation) .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., in vitro vs. in vivo androgen receptor binding) be resolved for this compound?

- Methodological Answer : Perform parallel assays under standardized conditions (e.g., AR reporter gene assays in HEK293 cells vs. rodent models). Use deuterated analogs to track metabolic stability. Analyze phase I/II metabolites via LC-HRMS to identify active/inactive derivatives contributing to discrepancies .

Q. Which advanced mass spectrometry techniques are effective for identifying phase I and II metabolites in biological matrices?

- Methodological Answer : Apply MALDI-TOF-MS for high-throughput screening of urine metabolites. Use LC-QTOF-MS/MS with collision-induced dissociation (CID) to characterize glucuronide/sulfate conjugates. Isotopic labeling (e.g., <sup>13</sup>C) aids in distinguishing endogenous steroids from metabolites .

Q. What strategies validate the reproducibility of pharmacological studies involving this compound?

- Methodological Answer : Follow FAIR data principles: document synthesis protocols (e.g., reaction temperature, catalyst ratios) in public repositories (e.g., Zenodo). Use blinded, randomized in vivo studies with positive/negative controls (e.g., dihydrotestosterone). Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. transcriptional activation) .

Q. How can researchers address regulatory compliance when synthesizing analogs of controlled androstane derivatives?

- Methodological Answer : Consult DEA Schedule III guidelines for structural analogs (e.g., methylated or fluorinated derivatives). Submit pre-manufacture notices (PMNs) for novel compounds. Maintain detailed synthesis logs and purity certificates (≥98% by HPLC) for audit compliance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.